Product packaging for Cyclopropane, 1,1,2-tribromo-2-methyl-(Cat. No.:CAS No. 130894-83-6)

Cyclopropane, 1,1,2-tribromo-2-methyl-

Cat. No.: B14282522
CAS No.: 130894-83-6
M. Wt: 292.79 g/mol
InChI Key: UUUWBZZHGHDTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Halogenated Cyclopropane (B1198618) Derivatives in Synthetic Chemistry

Halogenated cyclopropane derivatives are highly valuable building blocks in organic synthesis. The cyclopropane motif itself is a core structural unit in a wide array of biologically active natural products, including terpenoids, alkaloids, and steroids. researchgate.net The incorporation of halogen atoms onto this strained ring system significantly enhances its synthetic utility.

The presence of halogens, such as bromine, introduces several key reactive features:

Reactive Handles for Further Transformation: Halogen atoms serve as excellent leaving groups in nucleophilic substitution reactions or as participants in metal-catalyzed cross-coupling reactions.

Precursors to Allenes and Other Unsaturated Systems: Gem-dihalocyclopropanes, which contain two halogen atoms on the same carbon, can undergo rearrangement reactions, such as the Skattebøl rearrangement, to form allenes. wikipedia.org

Modification of Electronic Properties: The high electronegativity of halogens alters the electron density of the cyclopropane ring, influencing its reactivity and the acidity of adjacent protons. beilstein-journals.org

Ring-Opening Reactions: The combination of high ring strain and the presence of electron-withdrawing halogen substituents makes the cyclopropane ring susceptible to cleavage, providing pathways to functionalized acyclic compounds. spectrabase.com

These characteristics make halogenated cyclopropanes versatile intermediates for constructing more complex molecular architectures, finding application in the synthesis of pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgresearchgate.netrsc.org

Historical Perspective on Tribrominated Cyclopropanes and their Reactivity

The history of cyclopropane chemistry began in 1881 with August Freund's synthesis of the parent molecule, cyclopropane, through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.orgacs.org This discovery unveiled a new class of cyclic compounds with unusual stability and reactivity due to their significant ring strain. acs.org

The synthesis of halogenated cyclopropanes evolved significantly with the development of carbene chemistry. A primary method for creating gem-dihalocyclopropanes involves the addition of a dihalocarbene to an alkene. wikipedia.orgmasterorganicchemistry.com For instance, dibromocarbene (:CBr₂), typically generated from bromoform (B151600) (CHBr₃) and a strong base, reacts with alkenes in a stereospecific manner to yield 1,1-dibromocyclopropane (B14071962) derivatives. wikipedia.orgmasterorganicchemistry.com This methodology provides a direct route to the core structure found in Cyclopropane, 1,1,2-tribromo-2-methyl-.

The reactivity of polybrominated cyclopropanes is dominated by the energetic drive to relieve ring strain. The C-C bonds in cyclopropane are significantly weaker than those in alkanes, and the presence of multiple bulky and electron-withdrawing bromine atoms can further destabilize the ring. wikipedia.org Consequently, these compounds readily undergo ring-opening reactions when treated with various reagents, such as electrophiles, nucleophiles, or under thermal conditions. spectrabase.com For example, studies on related 2-alkyl-1,1,2-tribromocyclopropanes have shown they undergo ring opening under phase-transfer conditions, highlighting a key reactive pathway for this class of molecules. spectrabase.com

Structural Features and Stereochemical Considerations of Cyclopropane, 1,1,2-tribromo-2-methyl-

The structure of Cyclopropane, 1,1,2-tribromo-2-methyl- is defined by a three-membered carbon ring. The substitution pattern consists of a geminal dibromo group at the C1 position, and a bromine atom and a methyl group at the C2 position. The C3 position remains unsubstituted with two hydrogen atoms.

Key Structural Features:

Strained Ring System: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This creates substantial angle strain, which is accommodated through the formation of "bent bonds". wikipedia.org

Substitution Pattern: The molecule is heavily substituted on two of the three ring carbons. The gem-dibromo group at C1 and the additional substituents at C2 contribute to steric strain and influence the molecule's conformational preferences and reactivity.

Stereochemical Considerations: A critical feature of Cyclopropane, 1,1,2-tribromo-2-methyl- is the presence of a stereocenter. The C2 carbon is bonded to four different groups: the C1(Br)₂ group, the C3H₂ group, a bromine atom, and a methyl group. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers (the (R)- and (S)-isomers). The specific stereochemistry would dictate its interaction with other chiral molecules and its optical activity. The presence of multiple stereoisomers is a common feature in substituted cyclopropanes, such as 1,2-dimethylcyclopropane, which exists in three stereoisomeric forms (a pair of trans enantiomers and an achiral cis meso compound). doubtnut.com

Table 1: Properties of Cyclopropane, 1,1,2-tribromo-2-methyl-

Property Value
Molecular Formula C₄H₅Br₃
Molar Mass 308.80 g/mol
Chirality Chiral
Number of Stereocenters 1 (at C2)
Number of Stereoisomers 2 (one pair of enantiomers)

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Cyclopropane, 1,1,2-tribromo-2-methyl-

Nucleus Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H NMR -CH₃ (on C2) 2.0 - 2.5 Singlet (s)
-CH₂ (on C3) 1.5 - 2.5 Two Doublets of Doublets (dd)
¹³C NMR C1 (-Br₂) 30 - 40 Singlet
C2 (-Br, -CH₃) 45 - 60 Singlet
C3 (-H₂) 20 - 30 Singlet
-CH₃ 20 - 30 Singlet

Note: Predicted values are estimates based on typical ranges for similar structural motifs. Actual values may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Br3 B14282522 Cyclopropane, 1,1,2-tribromo-2-methyl- CAS No. 130894-83-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130894-83-6

Molecular Formula

C4H5Br3

Molecular Weight

292.79 g/mol

IUPAC Name

1,1,2-tribromo-2-methylcyclopropane

InChI

InChI=1S/C4H5Br3/c1-3(5)2-4(3,6)7/h2H2,1H3

InChI Key

UUUWBZZHGHDTSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Br)Br)Br

Origin of Product

United States

Synthetic Methodologies for Cyclopropane, 1,1,2 Tribromo 2 Methyl

Strategies for the Construction of the Tribromomethylcyclopropane Core

The formation of the fundamental carbon skeleton of 1,1,2-tribromo-2-methyl-cyclopropane can be approached through two primary strategies: the construction of the cyclopropane (B1198618) ring with the desired substitution pattern already in place or the halogenation of a pre-existing cyclopropane core.

Cyclopropanation Reactions Utilizing Brominated Reagents

A common and effective method for the synthesis of gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene. core.ac.uk In the case of 1,1,2-tribromo-2-methyl-cyclopropane, a plausible route involves the reaction of a suitable alkene with dibromocarbene (:CBr₂). Dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base. nih.gov

A potential precursor alkene for this reaction would be 1-bromo-2-methylpropene. The addition of dibromocarbene to this substrate would directly yield the target molecule. The reaction is generally carried out under phase-transfer catalysis (PTC) conditions, often utilizing a concentrated aqueous solution of sodium hydroxide (B78521) and a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. nih.gov This method, known as the Makosza reaction, is a convenient approach for the synthesis of gem-dihalocyclopropanes. nih.gov

Alternatively, chromium-catalyzed cyclopropanation of alkenes with bromoform has been reported to produce bromocyclopropanes. nih.gov This method could potentially be adapted for the synthesis of the target compound, offering an alternative to the more traditional base-mediated carbene generation.

A hypothetical reaction scheme is presented below:

Table 1: Proposed Cyclopropanation Reaction

Alkene PrecursorReagentsProposed Product
1-bromo-2-methylpropeneCHBr₃, 50% aq. NaOH, TEBACyclopropane, 1,1,2-tribromo-2-methyl-

It is important to note that the reactivity of the trisubstituted alkene, 1-bromo-2-methylpropene, towards dibromocarbene addition would need to be considered, as steric hindrance could influence the reaction efficiency.

Halogenation Approaches to Substituted Cyclopropanes

An alternative strategy involves the initial formation of a less substituted cyclopropane, followed by subsequent bromination. For instance, the cyclopropanation of 2-methyl-1-propene with dibromocarbene would yield 1,1-dibromo-2,2-dimethylcyclopropane. Subsequent bromination would then be required to introduce the third bromine atom.

However, the direct bromination of a methyl-substituted cyclopropane presents regioselectivity challenges. Free radical bromination of methylcyclopropane (B1196493), initiated by UV light, has been shown to predominantly result in the bromination of the methyl group, yielding (bromomethyl)cyclopropane. studyx.ai This is due to the formation of the more stable radical intermediate on the methyl group. studyx.ai This suggests that direct bromination of a pre-formed methylcyclopropane might not be an efficient method for obtaining the desired 1,1,2-tribromo substitution pattern.

A multi-step approach involving functional group manipulation might be necessary to achieve the desired regioselectivity. For example, the introduction of a directing group or the conversion of the methyl group to a more readily halogenated functional group could be explored.

Enantioselective and Diastereoselective Synthesis of Cyclopropane, 1,1,2-tribromo-2-methyl-

The target molecule, Cyclopropane, 1,1,2-tribromo-2-methyl-, possesses a stereocenter at the C2 position. Therefore, the development of enantioselective and diastereoselective synthetic methods is of significant interest.

Chiral Auxiliary-Mediated Methodologies in Asymmetric Synthesis

Chiral auxiliaries are temporary stereogenic groups that can be incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of cyclopropanation, a chiral auxiliary could be attached to the alkene precursor to direct the approach of the dibromocarbene. For instance, if the alkene precursor contains a hydroxyl or an amide group, a chiral auxiliary could be appended to this functionality. Evans' chiral oxazolidinones are a well-known class of auxiliaries that have been successfully employed in a variety of asymmetric transformations. researchgate.net

The general strategy would involve:

Attachment of a chiral auxiliary to a suitable functionalized precursor of 1-bromo-2-methylpropene.

Diastereoselective dibromocyclopropanation.

Removal of the chiral auxiliary to yield the enantioenriched target molecule.

The steric bulk of the chiral auxiliary would be expected to create a facial bias, leading to the preferential formation of one diastereomer.

Table 2: Hypothetical Chiral Auxiliary Approach

Chiral AuxiliaryAlkene SubstrateExpected Outcome
Evans' OxazolidinoneAcrylate derived from 2-methyl-2-propen-1-olDiastereomerically enriched cyclopropane precursor

Asymmetric Catalysis for Stereocontrolled Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. nih.gov In recent years, significant progress has been made in the development of chiral catalysts for asymmetric cyclopropanation reactions. These catalysts, typically based on transition metals such as rhodium, copper, or cobalt, can effectively control the stereochemistry of the newly formed cyclopropane ring. nih.govresearchgate.net

For the synthesis of Cyclopropane, 1,1,2-tribromo-2-methyl-, a chiral catalyst could be employed in the dibromocarbene addition to 1-bromo-2-methylpropene. The chiral environment created by the catalyst would favor the formation of one enantiomer over the other. While the development of highly enantioselective catalysts for the dibromocyclopropanation of trisubstituted alkenes remains a challenging area, the principles of asymmetric catalysis provide a clear pathway for investigation. researchgate.net

Biocatalysis, using engineered enzymes, has also emerged as a powerful tool for asymmetric cyclopropanation. wpmucdn.com Engineered myoglobin (B1173299) and other heme proteins have been shown to catalyze cyclopropanation reactions with high enantioselectivity. acs.org This approach could potentially be adapted for the synthesis of the target molecule.

Optimization of Reaction Conditions and Yields in the Synthesis of Cyclopropane, 1,1,2-tribromo-2-methyl-

The optimization of reaction conditions is crucial for maximizing the yield and efficiency of any synthetic process. For the proposed synthesis of Cyclopropane, 1,1,2-tribromo-2-methyl- via dibromocyclopropanation, several parameters can be adjusted.

In phase-transfer catalyzed dibromocyclopropanation reactions, the choice of the phase-transfer catalyst, the concentration of the base, the reaction temperature, and the stoichiometry of the reagents can all have a significant impact on the outcome. nih.gov For instance, increasing the amount of bromoform has been shown to improve the yield in some cases. researchgate.net

Flow chemistry has emerged as a powerful technique for optimizing reactions, offering precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov The dibromocyclopropanation of unsaturated alcohols has been successfully performed under continuous flow conditions, leading to rapid reactions and comparable yields to batch processes. nih.gov This technology could be applied to the synthesis of the target compound to systematically screen reaction conditions and identify the optimal parameters for its formation.

Table 3: Parameters for Optimization in Dibromocyclopropanation

ParameterRange of ConditionsPotential Impact
Base Concentration40-50% (w/w) NaOHCan affect carbene formation and side reactions. nih.gov
Bromoform Equivalents1.5 - 2.5 eq.Can influence reaction completion and yield. researchgate.net
Phase-Transfer CatalystQuaternary ammonium saltsStructure can impact efficiency.
TemperatureAmbient to elevatedAffects reaction rate and selectivity.
Reaction TimeMinutes to hoursOptimization can minimize byproduct formation.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Cyclopropane, 1,1,2 Tribromo 2 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For "Cyclopropane, 1,1,2-tribromo-2-methyl-", a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional (2D) correlation studies, is critical for confirming its constitution and stereochemistry.

The ¹H NMR spectrum of "Cyclopropane, 1,1,2-tribromo-2-methyl-" is expected to exhibit distinct signals for the methyl protons and the diastereotopic protons of the cyclopropane (B1198618) ring. The chemical shifts are significantly influenced by the presence of the three bromine atoms, which exert a strong deshielding effect.

The ¹³C NMR spectrum provides information on the carbon framework. The quaternary carbon C2, bonded to a methyl group and a bromine atom, and the gem-dibrominated carbon C1 are expected to be significantly deshielded. The chemical shift of the methyl carbon will also be influenced by the neighboring electronegative atoms.

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for correlating the proton and carbon signals, thus confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the methyl protons and the C1, C2, and C3 carbons of the cyclopropane ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H-~40-50
C2-H-~55-65
C3-H₂~1.5-2.5 (diastereotopic)~25-35
CH₃~1.8-2.2~20-30

Note: These are estimated values based on known substituent effects on cyclopropane rings. Actual experimental values may vary.

The spin-spin coupling constants (J-couplings) between the protons on the cyclopropane ring are highly dependent on their stereochemical relationship. In general, for cyclopropanes, the cis-vicinal coupling (³J_cis) is larger than the trans-vicinal coupling (³J_trans). The geminal coupling (²J) between the diastereotopic protons on C3 is also a key diagnostic feature. The analysis of these coupling constants from a high-resolution ¹H NMR spectrum can definitively establish the relative stereochemistry of the substituents.

The chemical shifts of the cyclopropyl (B3062369) protons are influenced by the anisotropic effects of the C-Br bonds. The proton on C2, being in proximity to two bromine atoms, is expected to be the most deshielded of the ring protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are useful for identifying functional groups. For "Cyclopropane, 1,1,2-tribromo-2-methyl-", the characteristic vibrational frequencies associated with the cyclopropane ring and the C-Br bonds are of particular interest.

The C-H stretching vibrations of the methyl group and the cyclopropane ring are expected in the region of 2900-3100 cm⁻¹. The C-C stretching vibrations of the cyclopropane ring typically appear in the fingerprint region, around 1000-1200 cm⁻¹. The C-Br stretching vibrations are expected at lower frequencies, generally in the range of 500-700 cm⁻¹. The presence of multiple bromine atoms may lead to complex absorption patterns in this region.

Interactive Table 2: Predicted IR and Raman Active Vibrational Modes

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
C-H stretch (methyl & cyclopropyl)2900-3100IR, Raman
C-C stretch (cyclopropyl ring)1000-1200IR, Raman
C-Br stretch500-700IR, Raman

Note: These are general ranges and the exact frequencies will be specific to the molecule's symmetry and environment.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₄H₅Br₃.

The electron ionization (EI) mass spectrum of "Cyclopropane, 1,1,2-tribromo-2-methyl-" is expected to show a characteristic isotopic pattern for a molecule containing three bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in approximately equal abundance). The fragmentation pattern would likely involve the loss of bromine atoms and the methyl group, as well as the opening of the strained cyclopropane ring. The analysis of these fragment ions can provide further structural information.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments

m/z (relative to M⁺)Proposed Fragment
M⁺[C₄H₅Br₃]⁺
M-Br[C₄H₅Br₂]⁺
M-2Br[C₄H₅Br]⁺
M-3Br[C₄H₅]⁺
M-CH₃[C₃H₂Br₃]⁺

Note: The relative intensities of these fragments will depend on their stability.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While spectroscopic methods provide detailed structural information, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. If a suitable single crystal of "Cyclopropane, 1,1,2-tribromo-2-methyl-" can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.

This technique would unambiguously establish the relative positions of the three bromine atoms and the methyl group on the cyclopropane ring. Furthermore, for a chiral molecule, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenters. This would provide the most complete and unequivocal structural elucidation of the compound.

Mechanistic Investigations of Reactions Involving Cyclopropane, 1,1,2 Tribromo 2 Methyl

Reactivity Profiles of Geminal Dibromocyclopropanes in the Presence of Bases and Nucleophiles

Geminal (gem) dihalocyclopropanes are a class of strained organic compounds that serve as versatile intermediates in chemical synthesis. Their reactivity is dominated by the inherent ring strain of the cyclopropane (B1198618) ring and the presence of two halogen atoms on the same carbon atom. In the presence of bases and nucleophiles, gem-dibromocyclopropanes undergo a variety of transformations, primarily involving elimination and ring-opening reactions.

The reaction typically commences with a base-induced elimination of hydrogen bromide (HBr). nih.gov This process leads to the formation of a highly strained bromocyclopropene intermediate. nih.govuq.edu.au The nature of the base, whether it is bulky, nucleophilic, or non-nucleophilic, can significantly influence the reaction pathway. Strong, non-nucleophilic bases favor the elimination pathway, while nucleophilic bases can participate in subsequent reactions with the intermediates formed.

Once the bromocyclopropene is formed, it can undergo further reactions. One common pathway is the cleavage of the cyclopropene (B1174273) ring. uq.edu.au This ring-opening can lead to the formation of a zwitterionic or carbene intermediate, which is then trapped by a nucleophile present in the reaction mixture. nih.govuq.edu.au For example, in the presence of alkoxides, the ring-opening of glycal-derived gem-dibromocyclopropanes yields 2-deoxy-2-(E-bromomethylene)glycosides. nih.gov This contrasts with silver-promoted reactions where endocyclic bond cleavage is more common. nih.govuq.edu.au

The reactivity is a kinetically controlled process, often resulting in high stereoselectivity for the products formed. uq.edu.au The table below summarizes the general reactivity of gem-dibromocyclopropanes with different types of reagents.

Reagent TypePrimary ReactionIntermediate(s)Typical Product(s)
Strong, Non-nucleophilic Base DehydrobrominationBromocyclopropeneSubstituted cyclopropenes, allenes
Nucleophilic Base (e.g., Alkoxide) Dehydrobromination followed by Ring-OpeningBromocyclopropene, Zwitterion/CarbeneAcyclic bromoalkenes
Organometallic Reagents (e.g., Alkyllithium) Halogen-Metal Exchange or EliminationLithiated cyclopropane, CyclopropeneSubstituted cyclopropanes, allenes
Reducing Agents (Electrochemical) Reductive DehalogenationRadical/Anionic intermediatesMonobromocyclopropanes

Ring-Opening Reactions and Rearrangements of Cyclopropane, 1,1,2-tribromo-2-methyl-

The specific structure of Cyclopropane, 1,1,2-tribromo-2-methyl-, with a gem-dibromo group at C1 and an additional bromine and a methyl group at C2, presents unique possibilities for ring-opening and rearrangement reactions. The high degree of substitution and the strain of the three-membered ring are significant driving forces for these transformations. mdpi.comrsc.org

Upon treatment with a base, the initial step is expected to be the elimination of HBr. While gem-dibromocyclopropanes typically form a cyclopropene intermediate, the substitution pattern in 1,1,2-tribromo-2-methyl-cyclopropane could lead to different pathways. Abstraction of a proton from the C3 methylene (B1212753) group by a base would lead to an unstable carbanion, which could then eliminate a bromide ion.

The most likely pathway, analogous to other gem-dibromocyclopropanes, involves the formation of a 1-bromo-2-methyl-2-bromocyclopropene intermediate. nih.govuq.edu.au This species would be exceptionally strained and highly reactive. Cleavage of this intermediate can proceed in two ways:

Cleavage of the C1-C2 bond: This would generate a vinyl carbene or a related zwitterionic species. The presence of the methyl group would stabilize a positive charge on the C2 carbon, potentially favoring this pathway.

Cleavage of a C1-C3 or C2-C3 bond: This would lead to an acyclic carbocationic or carbanionic intermediate that would rapidly undergo further rearrangement or reaction with available nucleophiles.

Following the initial ring-opening, a cascade of rearrangements is possible to alleviate the instability of the initial intermediate. These rearrangements could involve 1,2-hydride or 1,2-bromide shifts to form more stable carbocationic species, ultimately leading to a variety of linear or branched unsaturated products. The specific products formed would be highly dependent on the reaction conditions, including the nature of the base, solvent, and temperature.

Elucidation of Reaction Pathways Leading to Olefinic Products (e.g., 1-Methylcyclopropene)

One of the significant olefinic products that can be envisioned from the reaction of Cyclopropane, 1,1,2-tribromo-2-methyl- is 1-methylcyclopropene (B38975). wikipedia.org This compound is a potent inhibitor of the ethylene (B1197577) receptor in plants and is used commercially to extend the freshness of fruits and flowers. google.comgoogle.comnih.gov The formation of 1-methylcyclopropene from the tribromo starting material likely proceeds through a sequence of elimination reactions.

The proposed mechanistic pathway is detailed below:

First Dehydrobromination: A strong base abstracts a proton from the C3 position, followed by the elimination of a bromide ion from the C1 position. This is a classic elimination reaction on a gem-dibromocyclopropane system to form a bromocyclopropene. nih.govuq.edu.au

Reactant: Cyclopropane, 1,1,2-tribromo-2-methyl-

Intermediate: 1,2-dibromo-2-methylcycloprop-1-ene

Byproduct: HBr

Second Dehydrobromination: The resulting bromocyclopropene intermediate is still susceptible to elimination. A second molecule of base abstracts the remaining proton at the C3 position, with the concurrent elimination of the bromide ion from the C2 position.

Reactant: 1,2-dibromo-2-methylcycloprop-1-ene

Product: 1-Methylcyclopropene

Byproduct: HBr

This two-step elimination pathway is a plausible route to 1-methylcyclopropene. Alternative syntheses for 1-methylcyclopropene often involve the reaction of methallyl chloride with phenyllithium (B1222949) or 3-chloro-2-methyl propylene (B89431) with sodamide. wikipedia.orggoogle.com The gas-phase formation from the methylidyne radical and propylene has also been studied. nih.gov

StepReactantReagentKey TransformationProduct
1 Cyclopropane, 1,1,2-tribromo-2-methyl-BaseElimination of HBr1,2-dibromo-2-methylcycloprop-1-ene
2 1,2-dibromo-2-methylcycloprop-1-eneBaseElimination of HBr1-Methylcyclopropene

Regioselectivity and Stereoselectivity in Transformations of Cyclopropane, 1,1,2-tribromo-2-methyl-

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of Cyclopropane, 1,1,2-tribromo-2-methyl-. masterorganicchemistry.com These selectivities determine the structure and configuration of the final products and are dictated by the reaction mechanism and the substrate's structure. mdpi.comresearchgate.net

Regioselectivity: The initial dehydrobromination reaction presents a key regiochemical choice. The base can abstract a proton from either the C3 methylene group or the C2 methyl group.

Abstraction from C3: This is the more conventional pathway observed in gem-dihalocyclopropane chemistry. It leads to the formation of a cyclopropene ring, which can then either undergo further elimination to an olefin or ring-open.

Abstraction from the methyl group: This would lead to an exocyclic double bond, forming a methylenecyclopropane (B1220202) derivative. The relative acidity of the C-H bonds and the steric environment around them will determine which proton is preferentially removed.

In ring-opening reactions, regioselectivity is governed by which C-C bond of the cyclopropane ring cleaves. Cleavage is typically directed to form the most stable intermediate. For Cyclopropane, 1,1,2-tribromo-2-methyl-, cleavage of the C1-C2 bond could be favored due to the potential for stabilization of a resulting carbocationic center at C2 by the methyl group.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of ring-opening reactions of gem-dibromocyclopropanes, this is a well-documented phenomenon. For instance, base-promoted ring-opening often proceeds with high kinetic selectivity to form E-configured bromoalkene products. nih.govuq.edu.au This selectivity arises from the specific geometry of the transition state during the ring-opening of the cyclopropene intermediate.

Should Cyclopropane, 1,1,2-tribromo-2-methyl- undergo a similar ring-opening, it would be expected to produce a specific stereoisomer of the resulting acyclic product. The configurationally stable zwitterionic intermediate proposed in related systems dictates the stereochemical outcome of the subsequent nucleophilic attack. nih.gov For reactions that result in the formation of 1-methylcyclopropene, the stereochemical centers of the starting material are destroyed, leading to an achiral, planar olefinic product. However, the mechanistic steps leading to its formation could still be influenced by the stereochemistry of the starting material if it were chiral.

Computational and Theoretical Chemistry Studies on Cyclopropane, 1,1,2 Tribromo 2 Methyl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and unique bonding characteristics of cyclopropane (B1198618) derivatives. The cyclopropane ring is well-known for its "bent" or "banana" bonds, where the electron density of the carbon-carbon bonds is concentrated outside the internuclear axes. This feature arises from the geometric constraint of the three-membered ring, which forces the C-C-C bond angles to be 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°.

For Cyclopropane, 1,1,2-tribromo-2-methyl-, the presence of three bulky and electronegative bromine atoms, along with a methyl group, is expected to introduce significant perturbations to the electronic structure of the parent cyclopropane ring.

Key Expected Findings from Quantum Chemical Calculations:

Bond Lengths and Angles: The C-C bonds within the cyclopropane ring are anticipated to be slightly elongated compared to those in unsubstituted cyclopropane due to steric hindrance from the bulky substituents. The C-Br bonds will exhibit lengths typical for bromoalkanes, while the C-C bond to the methyl group will be a standard single bond. The bond angles within the ring will remain close to 60°, but the exocyclic bond angles will adjust to minimize steric repulsion between the substituents.

Electron Density Distribution: The high electronegativity of the bromine atoms will lead to a significant polarization of the C-Br bonds, drawing electron density away from the carbon atoms of the cyclopropane ring. This would result in a partial positive charge on the ring carbons bonded to bromine. The methyl group, being weakly electron-donating, will have a comparatively minor effect on the electron distribution.

Molecular Orbitals: Analysis of the molecular orbitals would likely reveal that the highest occupied molecular orbital (HOMO) is associated with the lone pairs of the bromine atoms and the C-C bonds of the cyclopropane ring. The lowest unoccupied molecular orbital (LUMO) would likely be an antibonding orbital associated with the C-Br bonds, indicating their susceptibility to nucleophilic attack.

Illustrative Data Table of Predicted Geometrical Parameters:

ParameterPredicted Value RangeNotes
C-C (ring) bond length1.52 - 1.54 ÅSlightly longer than in unsubstituted cyclopropane (~1.51 Å) due to steric crowding.
C-Br bond length1.93 - 1.95 ÅTypical for brominated alkanes.
C-CH₃ bond length1.53 - 1.55 ÅStandard single bond length.
∠C-C-C (ring)~60°Defined by the three-membered ring structure.
∠Br-C-Br108 - 110°Expected to be slightly compressed from the ideal tetrahedral angle due to the constraints of the ring.
∠Br-C-C (ring)118 - 122°Larger than the ideal tetrahedral angle to alleviate steric strain between the bromine atoms and the adjacent ring carbon.
∠CH₃-C-C (ring)119 - 123°Larger than the ideal tetrahedral angle to minimize steric interactions.

Conformational Analysis and Strain Energy in the Cyclopropane Ring

The rigid, planar structure of the cyclopropane ring limits the possibilities for conformational isomers. However, the rotation around the C-C single bonds connecting the substituents to the ring can be a subject of conformational analysis. For Cyclopropane, 1,1,2-tribromo-2-methyl-, the primary focus of conformational analysis would be the rotational barrier of the methyl group.

Expected Trends in Strain Energy:

Angle Strain: This is an inherent and dominant feature of the cyclopropane ring and will be largely unaffected by substitution.

Torsional Strain: The substitution pattern in 1,1,2-tribromo-2-methylcyclopropane removes the eclipsing C-H interactions of the parent cyclopropane. However, new steric interactions between the bulky bromine atoms and the methyl group are introduced.

Computational methods, such as homodesmotic reactions, are often used to calculate the strain energy of cyclic compounds. For 1,1,2-tribromo-2-methylcyclopropane, the strain energy is expected to be higher than that of unsubstituted cyclopropane (approx. 27.5 kcal/mol) due to the steric crowding of the substituents.

Illustrative Data Table of Strain Energies in Substituted Cyclopropanes:

CompoundStrain Energy (kcal/mol) (Approximate)Key Contributing Factors
Cyclopropane27.5Angle strain, Torsional strain
Methylcyclopropane (B1196493)28.2Minor increase due to substituent interactions.
1,1-Dimethylcyclopropane28.7Increased steric strain from geminal methyl groups.
1,1,2-Tribromocyclopropane> 30 (Estimated)Significant steric and electronic repulsion from bromine atoms.
1,1,2-Tribromo-2-methylcyclopropane > 32 (Estimated) Additional steric strain from the methyl group.

Transition State Modeling for Reactions Involving Cyclopropane, 1,1,2-tribromo-2-methyl-

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions. For a molecule like 1,1,2-tribromo-2-methylcyclopropane, these reactions are of significant synthetic interest. Transition state modeling using computational methods can provide valuable insights into the reaction mechanisms, activation energies, and the regioselectivity of such processes.

A common reaction for gem-dihalocyclopropanes is their conversion to allenes or other ring-opened products under the influence of bases or organometallic reagents. Transition state calculations for such reactions would typically involve:

Locating Transition State Geometries: Identifying the specific molecular geometry that represents the highest energy point along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Analyzing Vibrational Frequencies: Confirming that the located transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For 1,1,2-tribromo-2-methylcyclopropane, a likely reaction pathway to model would be its base-induced ring-opening. The regioselectivity of this reaction (i.e., which C-C bond breaks) would be a key aspect to investigate through transition state modeling. The calculations would likely show a preference for the cleavage of the most substituted C-C bond (C1-C2) due to the electronic effects of the bromine and methyl substituents stabilizing the transition state.

Hypothetical Transition State Modeling Data for a Ring-Opening Reaction:

Reaction PathwayCalculated Activation Energy (kcal/mol)Key Features of the Transition State
Path A: C1-C2 Cleavage15 - 20 (Estimated)Elongation of the C1-C2 bond. Partial negative charge development on the carbon losing a bromide. Rehybridization of carbons towards sp².
Path B: C1-C3 Cleavage25 - 30 (Estimated)Higher energy due to less substitution on C3, providing less stabilization of the transition state.
Path C: C2-C3 Cleavage22 - 27 (Estimated)Intermediate in energy, but likely less favorable than Path A due to the specific arrangement of leaving groups.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Predicted ¹H and ¹³C NMR Spectra:

¹H NMR: The protons on the cyclopropane ring would appear as a complex multiplet, likely in the region of 1.5-2.5 ppm. The methyl protons would appear as a singlet around 1.8-2.2 ppm. The exact chemical shifts would be influenced by the anisotropic effects of the bromine atoms and the strained ring.

¹³C NMR: The carbon atoms of the cyclopropane ring would be expected to resonate at relatively low field (20-40 ppm). The carbon bearing the methyl group would be further downfield. The carbon bearing two bromine atoms would be significantly deshielded and appear at a higher chemical shift.

Predicted IR Spectrum:

The IR spectrum would be characterized by C-H stretching vibrations slightly above 3000 cm⁻¹, which is characteristic of cyclopropyl (B3062369) C-H bonds.

The C-Br stretching vibrations would appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Vibrations associated with the cyclopropane ring skeletal modes would also be present in the fingerprint region.

Comparison with Available Experimental Data:

While a full computational prediction and comparison is beyond the scope of this article, literature does report some experimental spectroscopic data for 1,1,2-tribromo-2-methylcyclopropane. For instance, the ¹H NMR spectrum shows signals at δ 1.84 (1H, d), 1.96 (1H, d), and 2.10 (3H, s), which is in general agreement with the expected regions for the cyclopropyl and methyl protons.

Illustrative Table of Predicted vs. Experimental Spectroscopic Data:

Spectroscopic DataPredicted Range/FeaturesExperimental Data (where available)
¹H NMR (δ, ppm)Cyclopropyl H: 1.5 - 2.5Methyl H: 1.8 - 2.21.84 (d), 1.96 (d), 2.10 (s)
¹³C NMR (δ, ppm)Ring C: 20 - 40C-Br₂: > 40CH₃: ~15-25Not readily available in searched literature.
IR (cm⁻¹)C-H stretch: > 3000Ring modes: 1000-1200C-Br stretch: 500-700IR: 3080 (w), 1438 (s), 1418 (s), 1145 (s), 1083 (m), 1057 (s), 1010 (s), 855 (w), 818 (m), 690 (s) cm⁻¹

Applications of Cyclopropane, 1,1,2 Tribromo 2 Methyl in Complex Organic Synthesis

Precursor Role in the Synthesis of Substituted Cyclopropenes, specifically 1-Methylcyclopropene (B38975)

Cyclopropane (B1198618), 1,1,2-tribromo-2-methyl- serves as a potential precursor for the synthesis of 1-Methylcyclopropene, a compound widely used as a synthetic plant growth regulator to slow the ripening of fruits and maintain the freshness of flowers. wikipedia.orgnih.gov The conversion of the tribrominated cyclopropane to the target cyclopropene (B1174273) involves a sequence of dehydrohalogenation and reduction steps.

A plausible synthetic pathway involves the reaction of Cyclopropane, 1,1,2-tribromo-2-methyl- with an organolithium reagent, such as methyllithium (B1224462) or n-butyllithium. wikipedia.orglibretexts.org This process is believed to occur through the following steps:

Lithium-Halogen Exchange: The organolithium reagent preferentially reacts with one of the bromine atoms on the more substituted carbon (C1) due to steric accessibility and the electronic environment, leading to a lithium-halogen exchange. This forms a lithiated cyclopropane intermediate.

Elimination (Dehydrohalogenation): The resulting organolithium intermediate is unstable and readily undergoes elimination. A bromide ion from the adjacent carbon (C2) is eliminated, resulting in the formation of a double bond within the three-membered ring to yield a brominated methylcyclopropene derivative.

Reductive Debromination: The remaining bromine atom can be removed in a subsequent step, potentially through another equivalent of an organolithium reagent or a different reducing agent, to yield the final product, 1-Methylcyclopropene.

The reaction conditions, particularly temperature, must be carefully controlled, as organolithium reactions are often performed at very low temperatures (-78 °C to -120 °C) to manage their high reactivity. wikipedia.org

Below is a table summarizing the key transformation in this synthetic application.

Starting MaterialReagentKey TransformationProduct
Cyclopropane, 1,1,2-tribromo-2-methyl-Organolithium Reagent (e.g., MeLi, n-BuLi)Dehydrohalogenation / Reductive Debromination1-Methylcyclopropene

While other methods for synthesizing 1-Methylcyclopropene are documented, such as the reaction of methallyl chloride with phenyllithium (B1222949) wikipedia.org or from silyl-substituted cyclopropane precursors, google.comgoogle.com the use of Cyclopropane, 1,1,2-tribromo-2-methyl- represents a viable route from a polyhalogenated starting material.

Utilization as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

Currently, there is a lack of specific, documented evidence in scientific literature detailing the use of Cyclopropane, 1,1,2-tribromo-2-methyl- as a chiral auxiliary or a primary building block in asymmetric synthesis. While the asymmetric synthesis of chiral cyclopropanes is a significant area of research, researchgate.net this particular compound has not been prominently featured in the development of such methodologies.

Cyclopropane, 1,1,2-tribromo-2-methyl- as a Synthon for Diversified Organic Molecules

As a polyhalogenated cyclopropane, this compound holds potential as a synthon for various organic molecules. The bromine atoms can be sequentially replaced or eliminated to introduce different functional groups. For instance, reaction with different organometallic reagents could lead to variously substituted cyclopropanes. libretexts.orgyoutube.com However, specific examples of its broad application as a synthon for creating a diverse range of molecules are not extensively reported in available research.

Development of Novel Synthetic Strategies Employing Cyclopropane, 1,1,2-tribromo-2-methyl-

Future Research Directions and Unexplored Avenues for Cyclopropane, 1,1,2 Tribromo 2 Methyl

Investigation of Novel Catalytic Transformations

The development of new catalytic methods to functionalize Cyclopropane (B1198618), 1,1,2-tribromo-2-methyl- is a primary area for future investigation. The presence of three bromine atoms offers multiple sites for cross-coupling reactions, which could be selectively activated using tailored catalytic systems.

Future research should focus on:

Selective C-Br Activation: Developing catalysts (e.g., palladium, nickel, or copper-based) that can selectively activate one C-Br bond over the others. This would allow for stepwise functionalization, creating a platform for building molecular complexity.

Ring-Opening Cross-Coupling: Exploring catalytic conditions that promote the ring-opening of the cyclopropane core, followed by coupling with various partners. This could lead to the formation of functionalized acyclic structures that are otherwise difficult to synthesize.

Reductive and Dehalogenative Coupling: Investigating catalytic cycles that involve reductive elimination or dehalogenation to form new C-C or C-heteroatom bonds, potentially leading to novel bicyclic or spirocyclic systems.

Table 1: Potential Catalytic Cross-Coupling Reactions

Catalytic System Coupling Partner Potential Product Class Research Goal
Pd(0)/Ligand Arylboronic acids Arylated methylcyclopropanes Selective mono-, di-, or tri-arylation
Ni(II)/Photoredox Alkylsilicates Alkylated methylcyclopropanes Introduction of complex alkyl chains
Cu(I)/N-ligand Terminal alkynes Alkynylated methylcyclopropanes Synthesis of rigid scaffolds

Exploration of Interdisciplinary Applications

The unique physicochemical properties imparted by the tribromomethyl and cyclopropyl (B3062369) motifs suggest that Cyclopropane, 1,1,2-tribromo-2-methyl- and its derivatives could find applications in diverse scientific fields. digitellinc.combeilstein-journals.org Functionalized cyclopropanes are increasingly sought after in medicinal chemistry and materials science. digitellinc.combeilstein-journals.org

Key avenues for interdisciplinary research include:

Medicinal Chemistry: The tribromomethyl group is a known functionality in medicinal chemistry. researchgate.net Derivatives of the title compound could be synthesized and screened for biological activity, serving as potential scaffolds for new therapeutic agents. The cyclopropane ring can act as a rigid conformational constraint, which is a valuable feature in drug design.

Materials Science: Polyhalogenated organic compounds can exhibit interesting properties, such as flame retardancy or high refractive indices. Future work could explore the incorporation of the 1,1,2-tribromo-2-methyl-cyclopropane unit into polymer backbones or as additives to create materials with novel thermal or optical properties.

Agrochemicals: The cyclopropane scaffold is present in several successful pesticides. The unique substitution pattern of this molecule could be exploited to develop new classes of agrochemicals with potentially novel modes of action.

Green Chemistry Approaches to the Synthesis and Reactions of Cyclopropane, 1,1,2-tribromo-2-methyl-

Future research must also prioritize the development of environmentally benign methods for the synthesis and transformation of Cyclopropane, 1,1,2-tribromo-2-methyl-. This aligns with the broader goals of sustainable chemical manufacturing.

Promising green chemistry approaches include:

Mechanochemistry: Exploring solvent-free synthetic routes using ball-milling techniques could significantly reduce waste and energy consumption.

Photocatalysis: Utilizing visible-light photoredox catalysis could enable transformations under mild conditions, avoiding the need for high temperatures and harsh reagents. digitellinc.com

Flow Chemistry: Developing continuous flow processes for the synthesis and derivatization of the title compound can offer improved safety, scalability, and control over reaction parameters, particularly when handling potentially hazardous intermediates. digitellinc.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

Approach Traditional Method Potential Green Alternative Key Advantages
Synthesis Bulk solvent, high temperature Mechanochemical synthesis Reduced solvent waste, lower energy input
Functionalization Stoichiometric strong bases Catalytic C-H activation Higher atom economy, milder conditions

| Purification | Solvent-intensive chromatography | Supercritical fluid chromatography | Reduced use of organic solvents |

Advanced Mechanistic and Computational Studies

A deep understanding of the reaction mechanisms governing the transformations of Cyclopropane, 1,1,2-tribromo-2-methyl- is crucial for rationally designing new reactions and optimizing existing ones. Advanced computational chemistry, such as Density Functional Theory (DFT), can provide invaluable insights. nih.govresearchgate.net

Future computational and mechanistic studies should focus on:

Reaction Pathways: Modeling the transition states and intermediates for various potential reactions (e.g., nucleophilic substitution, ring-opening, radical reactions) to predict the most favorable pathways and product outcomes. nih.gov

Stereoselectivity: Using computational models to understand and predict the stereochemical outcome of catalytic reactions, which is essential for applications in asymmetric synthesis. nih.gov

Bond Dissociation Energies: Calculating the C-Br and C-C bond dissociation energies to predict the regioselectivity of radical and organometallic reactions. This would help in designing selective transformations.

Spectroscopic Correlation: Combining experimental spectroscopic data (NMR, IR) with computational predictions to elucidate the precise three-dimensional structure of reaction products and intermediates.

These focused research directions provide a roadmap for unlocking the full potential of Cyclopropane, 1,1,2-tribromo-2-methyl- as a versatile building block in modern organic synthesis and beyond.

Table of Mentioned Compounds

Compound Name
Cyclopropane, 1,1,2-tribromo-2-methyl-
Arylboronic acids
Alkylsilicates
Terminal alkynes

Q & A

Basic: What synthetic strategies are effective for preparing 1,1,2-tribromo-2-methylcyclopropane, and how can reaction efficiency be optimized?

Answer:
The compound can be synthesized via sequential bromination of 1,1-dimethylcyclopropane. Initial bromination under radical conditions (e.g., Br₂ in CCl₄ with UV light) introduces one bromine atom. Subsequent bromination steps require controlled stoichiometry and catalysts like AlCl₃ to direct regioselectivity, avoiding over-bromination. Solvent polarity and temperature (maintained at 0–25°C) critically influence reaction efficiency and product purity .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the strained cyclopropane ring and bromine substitution pattern?

Answer:

  • X-ray crystallography resolves the cyclopropane ring geometry and bromine positions directly.
  • ¹H NMR reveals deshielded protons adjacent to bromine atoms (δ ~3.5–4.5 ppm) and coupling constants (³JHH ≈ 13–14 Hz) indicative of syn-stereochemistry in the strained ring .
  • Mass spectrometry (EI mode) identifies isotopic patterns (³⁵Cl/³⁷Cl) and molecular ion clusters (m/z ~292–296 for C₄H₆Br₃⁺) .

Advanced: How do reaction conditions dictate mechanistic pathways (e.g., elimination vs. ring-opening) in dehydrohalogenation or electrophilic addition?

Answer:

  • Elimination : Strong bases (e.g., KOtBu in DMSO) promote β-hydrogen abstraction, yielding 2-methylcyclopropene via a concerted E2 mechanism. Steric hindrance from methyl groups slows competing SN2 pathways .
  • Ring-opening : Electrophiles like HBr induce carbocation intermediates in polar solvents (e.g., CH₃CN). The ring opens at the least substituted carbon due to reduced strain, forming 1,2-dibromo-2-methylpropane .

Advanced: What computational parameters accurately model the compound’s stability and reactivity in molecular dynamics simulations?

Answer:
Modified OPLS-AA force fields incorporating cyclopropane-specific parameters (e.g., bond angles ~60°, dihedral restraints) align with quantum mechanics (QM) data. Adjustments to angle bending (kθ ≈ 200 kcal/mol·rad²) and improper dihedral terms improve agreement with experimental ring strain energies (~27 kcal/mol) .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., heat capacity, ionization energy) reported across studies?

Answer:

  • Cross-validate using NIST Standard Reference Data (e.g., gas-phase Cp values) and replicate experiments under standardized conditions (e.g., 298 K, 1 atm) .
  • Employ high-precision calorimetry and ionization energy measurements via electron impact (EI) mass spectrometry , noting discrepancies due to isomeric impurities .

Basic: What safety protocols are critical during synthesis and handling of tribrominated cyclopropanes?

Answer:

  • Use inert atmospheres (N₂/Ar) to prevent radical-initiated decomposition.
  • Avoid static discharge (grounded equipment) and store in amber vials at ≤4°C to minimize light/heat degradation .

Advanced: How can regioselectivity be controlled during bromination to avoid undesired polybrominated byproducts?

Answer:

  • Introduce steric directing groups (e.g., bulky esters) to limit bromine access to specific carbons.
  • Use catalytic Lewis acids (e.g., AlCl₃) to stabilize transition states favoring 1,2-addition over 1,3-addition .

Advanced: What strategies validate the stereochemical outcomes of cyclopropane ring functionalization?

Answer:

  • Vibrational circular dichroism (VCD) distinguishes enantiomers via chiral center interactions.
  • NOESY NMR correlates spatial proximity of methyl and bromine groups to confirm syn/anti configurations .

Basic: How do solvent and temperature influence the compound’s stability during storage?

Answer:
Non-polar solvents (e.g., hexane) reduce ring-opening reactions. Storage at –20°C in dark conditions extends shelf life by minimizing thermal/photoinduced radical pathways .

Advanced: What bioisosteric applications does the compound have in medicinal chemistry?

Answer:
The tribromomethyl group mimics carbonyl or trifluoromethyl motifs in drug design. Its steric bulk and electron-withdrawing properties enhance binding affinity in protease inhibitors, validated via molecular docking (e.g., AutoDock Vina) and SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.